molecular formula C13H14N4O2 B12889925 1H-Pyrazol-3-amine, 5-cyclobutyl-N-(4-nitrophenyl)- CAS No. 403595-35-7

1H-Pyrazol-3-amine, 5-cyclobutyl-N-(4-nitrophenyl)-

Cat. No.: B12889925
CAS No.: 403595-35-7
M. Wt: 258.28 g/mol
InChI Key: AZNRZRAFNYMLPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-cyclobutyl-N-(4-nitrophenyl)-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound features a cyclobutyl group, a nitrophenyl group, and an amine group attached to the pyrazole ring

Properties

CAS No.

403595-35-7

Molecular Formula

C13H14N4O2

Molecular Weight

258.28 g/mol

IUPAC Name

5-cyclobutyl-N-(4-nitrophenyl)-1H-pyrazol-3-amine

InChI

InChI=1S/C13H14N4O2/c18-17(19)11-6-4-10(5-7-11)14-13-8-12(15-16-13)9-2-1-3-9/h4-9H,1-3H2,(H2,14,15,16)

InChI Key

AZNRZRAFNYMLPE-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=CC(=NN2)NC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclobutyl-N-(4-nitrophenyl)-1H-pyrazol-3-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, cyclobutanone can be used as the diketone precursor.

    Coupling Reaction: The nitrophenyl group can be coupled with the pyrazole ring through a nucleophilic substitution reaction, where the amine group on the pyrazole reacts with the nitrophenyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Halogenated nitrophenyl derivatives, nucleophiles such as amines or thiols.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Aminophenyl derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-cyclobutyl-N-(4-nitrophenyl)-1H-pyrazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-cyclobutyl-N-(4-nitrophenyl)-1H-pyrazol-3-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitrophenyl group can participate in electron transfer reactions, while the pyrazole ring can form hydrogen bonds or coordinate with metal ions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    5-cyclobutyl-N-(4-methylphenyl)-1H-pyrazol-3-amine: Similar structure but with a methyl group instead of a nitro group.

    5-cyclobutyl-N-(4-chlorophenyl)-1H-pyrazol-3-amine: Similar structure but with a chloro group instead of a nitro group.

    5-cyclobutyl-N-(4-aminophenyl)-1H-pyrazol-3-amine: Similar structure but with an amino group instead of a nitro group.

Uniqueness

The presence of the nitrophenyl group in 5-cyclobutyl-N-(4-nitrophenyl)-1H-pyrazol-3-amine imparts unique electronic properties, making it distinct from its analogs. This group can participate in various redox reactions and influence the compound’s reactivity and interaction with biological targets.

Biological Activity

1H-Pyrazol-3-amine, 5-cyclobutyl-N-(4-nitrophenyl)-, also known by its CAS number 403595-35-7, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential applications of this compound based on recent research findings.

Chemical Structure and Properties

The chemical structure of 1H-Pyrazol-3-amine, 5-cyclobutyl-N-(4-nitrophenyl)- can be described as follows:

  • Molecular Formula : C13H14N4O2
  • Molecular Weight : 258.276 g/mol
  • IUPAC Name : 5-cyclobutyl-N-(4-nitrophenyl)-1H-pyrazol-3-amine

This compound features a pyrazole ring substituted with a cyclobutyl group and a nitrophenyl moiety, which contributes to its biological activity.

1. Antimicrobial Activity

Research has shown that pyrazole derivatives exhibit significant antimicrobial properties. In studies involving various bacterial strains such as E. coli, S. aureus, and Pseudomonas aeruginosa, compounds similar to 1H-Pyrazol-3-amine demonstrated notable antibacterial effects. For instance, a derivative with a similar structure was reported to have good activity against these pathogens, suggesting that modifications in the side chains can enhance efficacy against specific bacterial targets .

2. Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has been extensively documented. Compounds derived from the pyrazole scaffold have been shown to inhibit pro-inflammatory cytokines like TNF-α and IL-6. For example, certain pyrazole derivatives exhibited up to 85% inhibition of TNF-α at concentrations as low as 10 µM, comparable to standard anti-inflammatory drugs like dexamethasone . This suggests that 1H-Pyrazol-3-amine may also possess similar anti-inflammatory capabilities.

3. Anticancer Activity

Pyrazole derivatives are being investigated for their anticancer properties due to their ability to inhibit specific protein kinases involved in cancer progression. The compound's structure allows it to interact with various cellular pathways, potentially leading to apoptosis in cancer cells . For instance, studies on related compounds have shown promising results in inhibiting tumor growth in vitro.

The biological activity of 1H-Pyrazol-3-amine is primarily attributed to its ability to interact with various biological targets:

  • Protein Kinase Inhibition : The compound may inhibit specific kinases involved in cell signaling pathways that regulate cell growth and proliferation.
  • Cytokine Modulation : By inhibiting the production of pro-inflammatory cytokines, the compound could reduce inflammation and associated pain.

Case Studies and Research Findings

A review of literature reveals several case studies highlighting the biological activities of pyrazole derivatives:

StudyCompoundActivityFindings
Selvam et al. (2014)Various pyrazolesMAO-B InhibitionShowed high activity against MAO isoforms; anti-inflammatory effects comparable to indomethacin .
Burguete et al. (2014)Diaryl pyrazolesAntibacterialCompound demonstrated significant activity against multiple bacterial strains .
Chovatia et al. (2014)Dihydro-pyrazolesAntitubercularEffective against Mycobacterium tuberculosis at low concentrations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.